tert-butyl N-(3-nitropropyl)carbamate
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Description
Synthesis Analysis
While specific synthesis methods for tert-butyl N-(3-nitropropyl)carbamate were not found, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Scientific Research Applications
Organic Synthesis Applications
Tert-butyl nitrite has been identified as a safe and chemoselective nitrating agent for phenolic substrates, suggesting its potential utility in the synthesis or modification of compounds like tert-butyl N-(3-nitropropyl)carbamate. This method provides mononitro derivatives preferentially, showcasing its importance in the selective functionalization of molecules (Dipankar Koley, Olvia C Colón, S. Savinov, 2009). Additionally, the versatile applications of tert-butyl nitrite in organic transformations, including nitration, highlight its role in activating molecular oxygen for radical reactions (Pengfei Li, Xiaodong Jia, 2017).
Material Science and Detection Applications
In material science, tert-butyl surface groups on carbazole-based conjugated dendrimers have shown promising applications in the detection of explosives. Specifically, xerogel films with tert-butyl surface groups can efficiently quench fluorescence in the presence of nitroaromatic explosives, such as TNT and DNT, due to their electron-donating properties and the porosity of the fibrous film (Z. Ding et al., 2013).
Catalysis and Chemical Transformations
The synthesis of various N-nitroso compounds using tert-butyl nitrite under solvent-free conditions demonstrates the compound's utility in catalysis and chemical transformations. This methodology supports broad substrate scope, metal and acid-free conditions, and is compatible with sensitive functional groups, offering a versatile approach to synthesizing nitroso compounds (P. Chaudhary et al., 2016).
Properties
IUPAC Name |
tert-butyl N-(3-nitropropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(11)9-5-4-6-10(12)13/h4-6H2,1-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMPLPNIAJLJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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